molecular formula C17H14BrN3O B13104160 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one

Cat. No.: B13104160
M. Wt: 356.2 g/mol
InChI Key: FURDNWMHZBETDH-UHFFFAOYSA-N
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Description

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and allyl bromide.

    Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.

    Phenylamino Substitution: The phenylamino group is introduced through a substitution reaction, typically using aniline or a substituted aniline derivative.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-6-chloro-2-(phenylamino)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    3-Allyl-6-fluoro-2-(phenylamino)quinazolin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.

    3-Allyl-6-iodo-2-(phenylamino)quinazolin-4(3H)-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-Allyl-6-bromo-2-(phenylamino)quinazolin-4(3H)-one may impart unique chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its overall stability.

Properties

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

2-anilino-6-bromo-3-prop-2-enylquinazolin-4-one

InChI

InChI=1S/C17H14BrN3O/c1-2-10-21-16(22)14-11-12(18)8-9-15(14)20-17(21)19-13-6-4-3-5-7-13/h2-9,11H,1,10H2,(H,19,20)

InChI Key

FURDNWMHZBETDH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1NC3=CC=CC=C3

Origin of Product

United States

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